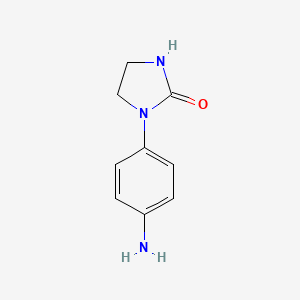

1-(4-Aminophenyl)imidazolidin-2-one

Descripción

Significance of Imidazolidin-2-ones in Heterocyclic Chemistry

The imidazolidin-2-one scaffold is a well-established and pivotal functionality in drug discovery and medicinal chemistry. nih.gov Its presence is noted in a variety of FDA-approved drugs, including the antiviral agent emicerfont, the ACE inhibitor imidapril, and the antibiotic azlocillin. wikipedia.orgnih.gov Beyond their direct biological activities, these compounds also serve as crucial precursors for vicinal diamines, which are themselves valuable building blocks in both organic and medicinal chemistry. nih.gov

The inherent value of these heterocycles has spurred continuous efforts to develop more efficient and sustainable synthetic protocols. acs.org Traditional methods for synthesizing imidazolidin-2-ones often rely on the carbonylation of diamines, which can necessitate the use of toxic reagents and harsh reaction conditions. acs.org More contemporary and elegant strategies include the metal-catalyzed diamination of olefins and the expansion of aziridine (B145994) rings. acs.orgmdpi.com Recent advancements have also introduced organo-catalyzed methods, such as the intramolecular hydroamidation of propargylic ureas, which can offer excellent chemo- and regioselectivity under ambient conditions. acs.org

Overview of 1-(4-Aminophenyl)imidazolidin-2-one as a Research Target

Within the broader family of imidazolidin-2-ones, this compound has garnered significant attention as a versatile research chemical. biosynth.com This is largely due to the presence of a reactive primary amine group on the phenyl ring, which provides a convenient handle for further chemical modifications and the synthesis of a diverse array of derivatives.

The synthesis of this compound itself can be approached through various established methods for creating the core imidazolidin-2-one ring, followed by or incorporating the introduction of the aminophenyl group. These methods include the cyclization of appropriate urea (B33335) precursors. For instance, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles can yield 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

The utility of this compound is primarily as an intermediate in the synthesis of more complex molecules. The amino group can readily undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the facile introduction of various functional groups and the construction of larger molecular architectures. This has made it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

| Property | Value |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.2 g/mol |

| CAS Number | 89518-99-0 |

| SMILES | C1CN(C(=O)N1)C2=CC=C(C=C2)N |

Table 1: Chemical Properties of this compound biosynth.comscbt.com

The exploration of derivatives originating from this compound is an active area of research. For example, the core structure can be further functionalized to create compounds with potential applications in various fields. The ability to systematically modify the structure allows researchers to fine-tune the properties of the resulting molecules, leading to the discovery of new compounds with desired biological activities or material properties.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-aminophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJMZNOYNSCQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548484 | |

| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89518-99-0 | |

| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structural Modification Strategies for 1 4 Aminophenyl Imidazolidin 2 One and Its Analogues

Functionalization of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring serves as a versatile scaffold for chemical modification. mdpi.com Strategies often involve substitution at the nitrogen atoms or the carbon atoms of the ring to introduce diverse functional groups and modulate the compound's properties.

One common approach is the N-alkylation or N-arylation of the imidazolidin-2-one ring. This can be achieved through various methods, including reactions with alkyl halides or aryl halides under basic conditions. For instance, the nitrogen atoms can be functionalized with various substituents to explore structure-activity relationships. acs.org

Another strategy involves the modification of the carbon backbone of the ring. For example, the introduction of substituents at the C4 and C5 positions can influence the stereochemistry and biological activity of the resulting compounds. nih.govmdpi.com Synthesis of 4-(het)arylimidazolidin-2-ones has been achieved through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.gov This method offers high regioselectivity, leading to the preferential formation of 4-substituted isomers. nih.govmdpi.com The reaction mechanism is thought to involve the formation of an iminium cation intermediate, which then reacts with a nucleophile. nih.govmdpi.com

Furthermore, the imidazolidin-2-one ring can be synthesized from various precursors. One method involves the cyclization of N-allylureas in the presence of a palladium catalyst. organic-chemistry.org This approach allows for the creation of the ring structure with the potential for introducing substituents on the nitrogen atoms.

Table 1: Examples of Functionalized Imidazolidin-2-one Derivatives

| Compound Name | Modification Strategy | Key Findings/Applications | Reference |

|---|---|---|---|

| 4-(6-Hydroxybenzo[d] nih.govrsc.orgdioxol-5-yl)-1-phenylimidazolidin-2-one | Acid-catalyzed reaction of N-(2,2-diethoxyethyl)urea with a C-nucleophile. | Demonstrates a regioselective synthesis of 4-substituted imidazolidin-2-ones. | nih.gov |

| 1,3-Disubstituted imidazolidin-2-ones | Pseudo-multicomponent one-pot protocol from trans-(R,R)-diaminocyclohexane. | An efficient and sustainable method for synthesizing chiral imidazolidin-2-ones. | nih.govmdpi.com |

| (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi) containing peptidomimetics | In-peptide cyclization of (S)- or (R)-α,β-diaminopropionic acid (Dap) residues. | These scaffolds act as proline analogues and induce specific secondary structures in peptides. | acs.org |

Modifications of the Phenyl Substituent

The phenyl ring of 1-(4-aminophenyl)imidazolidin-2-one provides another avenue for structural diversification, allowing for the introduction of various substituents to fine-tune the molecule's electronic and steric properties.

Halogenation and Other Substitutions on the Phenyl Ring

Halogenation of the phenyl ring is a common strategy to enhance the biological activity of phenylimidazolidin-2-one derivatives. The introduction of halogen atoms such as chlorine, bromine, or fluorine can alter the lipophilicity and electronic nature of the molecule, potentially leading to improved interactions with biological targets. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo-analogue have shown significant affinity for the human CB1 cannabinoid receptor. ucl.ac.be

Beyond halogenation, other substituents can be introduced onto the phenyl ring to probe structure-activity relationships. These substitutions can range from simple alkyl or alkoxy groups to more complex functionalities. The synthesis of these derivatives often involves starting with a substituted aniline (B41778) or modifying the phenyl ring at a later stage of the synthesis.

Incorporation of Azo Moieties into Imidazolidin-2-one Structures

The incorporation of an azo group (-N=N-) into the structure of imidazolidin-2-one derivatives creates a new class of compounds with potential applications as dyes and biologically active agents. ajchem-a.comajchem-a.com The azo group can be introduced by coupling a diazonium salt with an activated aromatic ring, such as a phenol (B47542) or an aniline derivative.

For instance, new imidazol-5-one azo compounds have been synthesized by reacting (E)-4-benzylidene-2-vinyloxazol-5(4H)-one with benzidine, followed by a coupling reaction with aromatic compounds in the presence of sodium nitrite (B80452) and hydrochloric acid. ajchem-a.comajchem-a.com Similarly, 2-thioxo-imidazolidin-4-one derivatives containing azo groups have been prepared through the diazotization of 4-hydroxyaniline and subsequent coupling with the imidazolidinone scaffold. researchgate.net These azo-functionalized imidazolidinones have been characterized by various spectroscopic techniques. ajchem-a.comajchem-a.comresearchgate.net

Table 2: Examples of Modified Phenyl Substituents in Imidazolidin-2-one Analogues

| Compound Name | Modification | Key Findings/Applications | Reference |

|---|---|---|---|

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Chlorination of the phenyl rings. | High affinity for the human CB1 cannabinoid receptor. | ucl.ac.be |

| 5-((E)-benzylidene)-3-(4'-((Z)-phenyldiazenyl)-[1,1'-biphenyl]-4-yl)-2-vinyl-3,5-dihydro-4H-imidazol-4-one | Incorporation of an azo moiety. | Synthesized and characterized for potential biological activity. | ajchem-a.comajchem-a.com |

| 4-((4-((4-hydroxyphenyl)diazenyl)-5-oxo-2-thioxoimidazolidin-1-ylimino)methyl)phenyl 4-methoxybenzoate | Incorporation of an azo group and other substituents. | Synthesized from thiosemicarbazones and characterized. | researchgate.net |

Hybridization with Other Heterocyclic Systems

Creating hybrid molecules by combining the imidazolidin-2-one scaffold with other heterocyclic rings is a powerful strategy to develop novel compounds with potentially enhanced or synergistic biological activities. This approach allows for the exploration of a wider chemical space and the combination of pharmacophoric features from different heterocyclic systems.

Imidazolidin-2-one-Oxadiazole Conjugates

The synthesis of hybrid molecules containing both imidazolidin-2-one and oxadiazole rings has been explored to generate compounds with novel properties. Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. The conjugation of these two heterocyclic systems can be achieved through various synthetic routes, often involving the formation of a linker between the two rings. While specific examples directly linking this compound to an oxadiazole were not found in the provided context, the general principle of creating such hybrids is a recognized strategy in medicinal chemistry. The synthesis of substituted imidazolidin-2-ones can be achieved through methods like the ring expansion of aziridines. researchgate.net

Imidazolidin-2-one-Benzimidazole Derivatives

The fusion or conjugation of imidazolidin-2-one with a benzimidazole (B57391) moiety results in hybrid structures with significant therapeutic potential. Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. tuiasi.roresearchgate.net

The synthesis of such hybrids can be approached in several ways. One method involves the reaction of o-phenylenediamine (B120857) with a carboxylic acid derivative of imidazolidin-2-one in the presence of a dehydrating agent like polyphosphoric acid. tuiasi.ro Another approach could involve the aza-Michael addition reaction to create new benzimidazol-2-one (B1210169) derivatives that can be further functionalized. rsglobal.pl These synthetic strategies provide access to a variety of imidazolidin-2-one-benzimidazole hybrids for biological evaluation.

Table 3: Examples of Hybrid Heterocyclic Systems with Imidazolidin-2-one

| Hybrid System | General Synthetic Strategy | Potential Significance | Reference |

|---|---|---|---|

| Imidazolidin-2-one-Oxadiazole Conjugates | Ring expansion of aziridines to form the imidazolidin-2-one, followed by coupling with a pre-formed oxadiazole ring. | Combining the pharmacophores of both rings may lead to novel biological activities. | researchgate.net |

| Imidazolidin-2-one-Benzimidazole Derivatives | Reaction of o-phenylenediamine with an imidazolidin-2-one carboxylic acid or aza-Michael addition. | The resulting hybrids have shown potential as various therapeutic agents. | tuiasi.rorsglobal.pl |

Imidazolidin-2-one-Quinoline Architectures

The fusion of an imidazolidinone ring with a quinoline (B57606) core represents an advanced derivatization strategy to create complex polycyclic systems. While direct synthesis of an imidazolidin-2-one fused to a quinoline is not extensively documented, several methods for creating the closely related imidazo[1,5-a]quinoline (B8571028) and imidazo[1,2-a]quinoline systems provide insight into potential synthetic routes. These methods often involve the cyclization of functionalized quinoline precursors.

One notable metal-free approach involves an iodine-mediated decarboxylative cyclization. This reaction utilizes readily available α-amino acids and substituted 2-methylquinolines to construct the imidazo[1,5-a]quinoline scaffold. rsc.orgnih.gov The reaction is typically performed in DMF with tert-butyl hydroperoxide (TBHP) as an oxidant, yielding moderate to good amounts of the fused product. nih.gov This method is advantageous as it avoids contamination of the final product with residual metal catalysts. nih.gov

Another strategy employs Brønsted acids to mediate regioselective cycloisomerization reactions. This method can be used to create complex benzo[h]imidazo[1,2-a]quinolines from common intermediates, with the choice of acid and solvent controlling the selectivity of the cyclization. acs.org For instance, the use of triflic acid (TfOH) in dichloromethane (B109758) can facilitate the desired ring closure. acs.org

Furthermore, cyclization can be induced from an appropriately substituted amide precursor. In one example, an N-(quinolin-2-ylmethyl)acetamide derivative undergoes POCl₃-mediated cyclization in heated toluene (B28343) to form a 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium salt, a cationic version of the fused system. mdpi.com These synthetic strategies highlight plausible pathways for developing novel imidazolidin-2-one-quinoline architectures.

Table 1: Selected Synthetic Methods for Imidazo-Quinoline Systems

| Method | Starting Materials | Key Reagents | Product Type | Reference |

| Decarboxylative Cyclization | 2-methyl quinoline, α-amino acid | I₂, TBHP, DMF | Imidazo[1,5-a]quinoline | rsc.orgnih.gov |

| Cycloisomerization | Substituted alkyne-imidazole | Triflic acid (TfOH) | Benzo[h]imidazo[1,2-a]quinoline | acs.org |

| Amide Cyclization | N-(quinolin-2-ylmethyl)acetamide | POCl₃, Toluene | Imidazo[1,5-a]quinolin-2-ium salt | mdpi.com |

Fused Indole-Imidazolidinone Formations

Fusing the imidazolidin-2-one scaffold with an indole (B1671886) nucleus creates hybrid structures with significant interest in medicinal chemistry. Various synthetic strategies have been developed to access these fused systems, often by building one heterocyclic ring onto the other.

One approach involves the reaction of 1H-indole-2-carbohydrazide with various 4-arylidene-2-phenyl-5-oxazolinones in pyridine. This method yields a series of indole-2-carboxamides fused with an imidazolinone moiety. The starting indole carbohydrazide (B1668358) is prepared from the corresponding methyl ester via reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net

Another versatile method is the Knoevenagel condensation. This reaction can be used to synthesize indole-azolidinone hybrids by reacting an indole aldehyde, such as 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester, with various azolidinones, including imidazolidinone derivatives. nih.gov This reaction creates a bridge between the two heterocyclic systems.

Palladium-catalyzed cyclization offers a sophisticated route to fused heterocycles with defined stereochemistry. A general synthetic approach involves an initial Mitsunobu alkylation of an indole carboxylate with an optically pure secondary alcohol. The resulting product then undergoes an intramolecular cyclization mediated by a palladium catalyst to form the fused indole-imidazole heterocycle. acs.org This method is particularly valuable for creating stereochemically defined centers. Additionally, redox-neutral annulation reactions, catalyzed by benzoic acid, can create polycyclic imidazolidinones from the reaction of cyclic amines with α-ketoamides, a strategy that could be adapted for indole-containing substrates. rsc.orgresearchgate.net

Table 2: Synthetic Strategies for Fused Indole-Imidazolidinone Systems

| Method | Key Reactants | Catalyst/Reagent | Resulting Structure | Reference |

| Amide Condensation | 1H-indole-2-carbohydrazide, Oxazolinone | Pyridine | Indole-2-carboxamide-imidazolinone | researchgate.net |

| Knoevenagel Condensation | Indole-3-carboxaldehyde, Azolidinone | - | Indole-azolidinone Hybrid | nih.gov |

| Palladium-Catalyzed Cyclization | Alkylated Indole Carboxylate | Palladium catalyst | Fused Indole-Imidazole | acs.org |

| Redox-Annulation | Cyclic Amine, α-Ketoamide | Benzoic Acid | Polycyclic Imidazolidinone | rsc.orgresearchgate.net |

Peptide Backbone Mimicry Utilizing Imidazolidin-2-one Pseudoprolines

The imidazolidin-2-one scaffold serves as an effective tool for peptide backbone mimicry, where it is incorporated into peptide chains to create "pseudoproline" or other constrained residues. These modifications are designed to restrict the conformational flexibility of the peptide, inducing specific secondary structures like turns and disrupting aggregation-prone sequences. researchgate.netrsc.org

A common strategy involves the in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues to form an imidazolidin-2-one-4-carboxylate (Imi) scaffold. These Imi units function as proline analogues, but with a characteristically flat structure and a restricted trans geometry for the preceding peptide bond. Depending on the stereochemistry, these scaffolds can induce distinct turns; (S)-Imi peptides tend to adopt a γ'-turn, while (R)-Imi can induce both a γ-turn and a rare 11-membered ε-turn. researchgate.net

Another approach yields N-amino-imidazolin-2-one peptide mimics through the base-promoted 5-exo-dig cyclization of aza-propargylglycinamides. This method creates turn-inducing structures that can be further diversified. By performing a Sonogashira coupling reaction on the precursor prior to cyclization, various aromatic substituents can be installed at the 4-position, allowing these mimics to serve as analogues for residues like phenylalanine (Phe) and tryptophan (Trp). rsc.org A related structure, the N-aminoimidazolidin-2-one (Aid) peptidomimetic, can be synthesized by the alkylation of a semicarbazone-protected azaglycinamide residue, combining electronic and structural constraints to rigidify the peptide backbone.

The broader concept of pseudoproline dipeptides involves the reversible protection of serine (Ser), threonine (Thr), or cysteine (Cys) residues as oxazolidine (B1195125) or thiazolidine (B150603) rings, respectively. mdpi.comrsc.org These moieties mimic proline's ability to disrupt secondary structures like β-sheets, which are a common cause of difficulty in solid-phase peptide synthesis (SPPS). By introducing a "kink" into the peptide backbone, they prevent interchain aggregation and improve solubility and coupling efficiency during synthesis. rsc.org

Table 3: Imidazolidin-2-one Based Peptidomimetics

| Mimetic Type | Precursor | Synthetic Method | Key Structural Feature | Reference |

| Imidazolidin-2-one-4-carboxylate (Imi) | α,β-Diaminopropionic acid (Dap) | In-peptide cyclization | Proline analogue, induces turns | researchgate.net |

| N-Amino-imidazolin-2-one | Aza-propargylglycinamide | Base-promoted 5-exo-dig cyclization | Turn mimic, can mimic Phe/Trp | |

| N-Aminoimidazolidin-2-one (Aid) | Semicarbazone-protected azaglycinamide | Alkylation | Rigidified backbone, aza-lactam | |

| Oxazolidine Pseudoproline | Serine/Threonine dipeptide | Reaction with acetone/formaldehyde (B43269) | Proline mimic, disrupts aggregation | mdpi.comrsc.org |

Spectroscopic and Structural Characterization Techniques in 1 4 Aminophenyl Imidazolidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and stereochemistry of a compound can be determined.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-(4-Aminophenyl)imidazolidin-2-one, distinct signals are expected for the protons of the aminophenyl group and the imidazolidinone ring. The aromatic protons on the phenyl ring typically appear as two doublets in the region of 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the primary amino group (-NH₂) would likely produce a broad singlet.

The protons on the imidazolidinone ring are expected to show specific patterns. The two methylene (B1212753) groups (-CH₂-) of the ethylenediamine (B42938) backbone within the ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The N-H proton of the imidazolidinone ring would give rise to a separate signal, the chemical shift of which can be solvent-dependent. For related imidazolidine (B613845) structures, the ethylenediamine moiety protons can sometimes appear as two triplets if there is free rotation. clockss.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (ortho to NH₂) | 6.5 - 6.8 | Doublet |

| Aromatic CH (ortho to N) | 7.0 - 7.4 | Doublet |

| -NH₂ (amino group) | Variable (often broad) | Singlet |

| -CH₂- (imidazolidinone ring) | 3.0 - 3.5 | Multiplet |

| -CH₂- (imidazolidinone ring) | 3.5 - 4.0 | Multiplet |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring.

The carbonyl carbon (C=O) of the imidazolidinone ring is expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The aromatic carbons will show signals between 110 and 150 ppm. The carbons of the imidazolidinone ring's methylene groups are expected in the aliphatic region, generally between 40 and 60 ppm. For example, in related thiazolidinone derivatives, the carbon of the methylene group adjacent to a carbonyl can appear around 48 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 160 - 180 |

| Aromatic C (attached to N) | 140 - 150 |

| Aromatic C (attached to NH₂) | 140 - 150 |

| Aromatic CH | 115 - 130 |

Note: These are approximate ranges and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.

The presence of the primary amino group (-NH₂) on the phenyl ring would be indicated by two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H stretching of the secondary amide within the imidazolidinone ring would also appear in this region, typically as a single, somewhat broader band. The carbonyl (C=O) stretching vibration of the cyclic amide (a lactam) is a strong and characteristic absorption, expected to be in the range of 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Secondary Amide (-NH-) | N-H Stretch | 3200 - 3400 | Medium, broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₉H₁₁N₃O), the molecular weight is approximately 177.2 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177.

Fragmentation patterns can provide further structural information. Common fragmentation pathways for related aromatic compounds include the loss of small neutral molecules. For imidazolidinone derivatives, ring cleavage can be a characteristic fragmentation pathway. nist.gov Predicted mass-to-charge ratios for the protonated molecule and its adducts can be calculated to aid in identification from electrospray ionization (ESI) mass spectra. uni.lu

Table 4: Predicted m/z Values for Key Ions of this compound in ESI-MS

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.097 |

| [M+Na]⁺ | 200.079 |

Source: Predicted values for the 2-aminophenyl isomer. uni.lu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically given as the weight percentage of each element. For this compound, with the molecular formula C₉H₁₁N₃O, the theoretical elemental composition can be calculated. Experimental values that are in close agreement with the theoretical percentages (typically within ±0.4%) provide strong evidence for the compound's purity and proposed formula.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 60.99 |

| Hydrogen | H | 1.008 | 6.26 |

| Nitrogen | N | 14.01 | 23.71 |

X-ray Crystallography for Conformational Studies of Imidazolidinone Derivatives

Research on N-amino-imidazolidin-2-one peptidomimetics has shown that the five-membered ring can adopt various puckered conformations. nih.gov In the crystal lattice of a model tetrapeptide containing an N-amino-imidazolidin-2-one residue, four different turn conformers were observed, primarily differing in the ring puckering. nih.gov These studies reveal that the imidazolidinone ring is not planar and can exist in different envelope or twist conformations. This flexibility is a key structural feature of the imidazolidinone system. Furthermore, the orientation of substituents on the ring is influenced by these conformations. nih.govacs.org Therefore, for this compound, the phenyl group would occupy a specific orientation relative to the puckered imidazolidinone ring, which would influence intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the research and development of this compound, facilitating both the monitoring of its synthesis and the assessment of its purity. The primary methods employed include Thin-Layer Chromatography (TLC) for rapid, qualitative analysis, and High-Performance Liquid Chromatography (HPLC) for quantitative purity determination. Column chromatography is also a standard procedure for the purification of the final compound and its intermediates.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is frequently utilized to monitor the progress of reactions that synthesize or modify this compound and related urea (B33335) derivatives. acs.orgajchem-a.com This technique allows for a quick assessment of the consumption of starting materials and the formation of the desired product.

In typical applications, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. acs.orgnih.gov The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar organic solvents. For instance, a common eluent system for imidazolidin-2-one derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). acs.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The positions of the separated compounds on the dried plate can be visualized under ultraviolet (UV) light. researchgate.net By comparing the retention factor (Rƒ) values of the spots to those of known standards, the presence of starting materials, intermediates, and the final product can be confirmed. ajchem-a.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated technique used for the precise quantitative analysis of this compound, particularly for determining its purity. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.

While specific HPLC methods for this compound are not extensively detailed in the public domain, methods developed for structurally similar compounds, such as 1-Acetyl-2-imidazolidinone, provide a strong reference for establishing analytical protocols. researchgate.netimpactfactor.org A validated RP-HPLC method for a related compound is summarized in the table below, which can be adapted for the analysis of this compound. researchgate.netimpactfactor.org The method's specificity is determined by ensuring that the peak for the main compound is well-resolved from any impurity peaks. impactfactor.org

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Imidazolidinone Derivatives

| Parameter | Condition |

|---|---|

| Column | ODS-3V (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile (95:5 v/v) |

| Detection | UV at 215 nm |

| Flow Rate | 1.0 mL/min |

| Linearity Range | 0.16 - 1.04 µg/mL |

| Limit of Detection (LOD) | 2.7 ppm (based on signal-to-noise) |

This data is based on a method developed for the related compound 1-Acetyl-2-imidazolidinone and serves as a representative example. researchgate.netimpactfactor.org

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. strath.ac.uknih.gov This technique operates on the same principles as TLC but is used to separate larger quantities of material.

In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. acs.orgstrath.ac.uk The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of the column. The mobile phase, or eluent, is then passed through the column. The selection of the eluent is critical for achieving good separation. For imidazolidin-2-one derivatives, mixtures of ethyl acetate and hexane are frequently used, with the polarity of the mixture adjusted to optimize the separation of the target compound from impurities. acs.org Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound. strath.ac.uk

Structure Activity Relationship Sar Studies of 1 4 Aminophenyl Imidazolidin 2 One Derivatives

General Principles of Imidazolidin-2-one Bioactivity

The imidazolidin-2-one moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.nettandfonline.com The biological relevance of this scaffold is highlighted by its presence in approved drugs like nilutamide, used in the treatment of advanced prostate cancer, and the natural product aplysinopsin, which exhibits cytotoxicity toward cancer cells. tandfonline.comtandfonline.com

The bioactivity of imidazolidin-2-one derivatives is largely dictated by the nature and position of substituents on the core ring. The nitrogen and carbonyl groups are key features, acting as hydrogen bond donors and acceptors, which facilitate interactions with biological targets such as enzymes and receptors. researchgate.net SAR studies have shown that modifications at the N-1 and N-3 positions, as well as at the C-4 and C-5 positions of the imidazolidinone ring, can dramatically influence the compound's pharmacological profile. For instance, the introduction of aromatic and hydrophobic groups can enhance anticancer efficacy. researchgate.net The heterocyclic nucleus is also thought to favor direct DNA interaction, thereby influencing processes like DNA replication and stability. nih.goveurekaselect.com

Modulations of Antiproliferative Activity by Imidazolidinone Scaffolds

Derivatives based on the 1-phenylimidazolidin-2-one scaffold have emerged as a promising class of antiproliferative agents. These compounds can exert their effects through various mechanisms, primarily by interfering with the cell's division machinery.

A key mechanism for the antiproliferative activity of many imidazolidin-2-one derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a prime target for anticancer drugs. researchgate.netistanbul.edu.tr

SAR studies on a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives revealed that the 1-phenylimidazolidin-2-one moiety can act as a bioisostere, or a chemical mimic, of the 3,4,5-trimethoxyphenyl ring found in potent tubulin inhibitors like combretastatin A-4 (CA-4). nih.gov This mimicry allows these compounds to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death. nih.govacs.org The sulfonamide linker between the two phenyl rings was found to be a successful bioisosteric replacement for sulfonate and ethenyl groups, yielding derivatives with nanomolar antiproliferative activity. nih.gov The disruption of the microtubule network ultimately leads to cytoskeleton collapse and cell death through a process known as anoikis. nih.gov

| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| PIB-SA 16 | 4-Methyl | 15 |

| PIB-SA 17 | 4-Ethyl | 16 |

| PIB-SA 25 | 3,4-Dimethyl | 18 |

| PIB-SA 26 | 3,5-Dimethyl | 16 |

By disrupting microtubule function, imidazolidin-2-one derivatives effectively halt the cell cycle, preventing cancer cells from completing mitosis. Flow cytometry analysis has consistently shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov

For example, PIB-SA derivatives cause a significant block in the G2/M phase at concentrations comparable to their antiproliferative IC₅₀ values. nih.govacs.org Similarly, the imidazoacridinone derivative C-1311, which also features a heterocyclic scaffold, induces a pronounced accumulation of cells in the G2/M phase in various human tumor cell lines, including ovarian cancer and osteogenic sarcoma. nih.gov This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from progressing from metaphase to anaphase and ultimately triggering cell death pathways. researchgate.netnih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) after 1h exposure | Cell Cycle Effect |

|---|---|---|---|

| A2780 | Ovarian Cancer | 0.50 | G2/M Arrest |

| OAW42 | Ovarian Cancer | 1.10 | G2/M Arrest |

| U2-OS | Osteogenic Sarcoma | 4.10 | G2/M Arrest |

| U2-OS-R (Cisplatin-Resistant) | Osteogenic Sarcoma | 3.80 | G2/M Arrest |

A major challenge in cancer chemotherapy is the development of drug resistance. Some imidazolidinone analogues have shown efficacy against cancer cell lines that are resistant to conventional drugs like cisplatin. The imidazoacridinone C-1311, for instance, demonstrated significant cytotoxic activity against cisplatin-resistant ovarian cancer (A2780Cp8, OAW42-MER) and osteogenic sarcoma (U2-OS-R) cell lines, indicating a lack of cross-resistance with cisplatin. nih.gov This suggests that its mechanism of action, primarily microtubule disruption and subsequent G2/M arrest, can bypass the resistance mechanisms that affect DNA-damaging agents like cisplatin. nih.gov The ability of certain imidazolidinone-based compounds to overcome resistance makes them attractive candidates for further development. researchgate.net

Receptor Antagonism and Agonism with Imidazolidinone Moieties

Beyond their antiproliferative effects, imidazolidinone moieties are also found in compounds designed to modulate specific cell surface receptors, particularly those involved in neurotransmission.

The imidazolidinone scaffold is a key structural feature in ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govnih.gov The 5-HT receptor family is involved in a wide range of physiological and pathological processes, making them important therapeutic targets.

SAR studies on a series of 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones have provided detailed insights into the structural requirements for affinity and selectivity for 5-HT₂ receptors. High potency and selectivity for 5-HT₂ receptors over dopamine D₂ and α₁ adrenergic receptors were achieved with specific substitutions on the indole (B1671886) ring, such as 6-chloro, 6-methyl, or 2-methyl groups. nih.gov Larger substituents at the 6-position tended to reduce activity. Interestingly, substitution on the imidazolidinone ring itself also played a role; introducing a 3-(2-propyl) group reduced binding to α₁ adrenoceptors, thereby increasing selectivity, without significantly affecting 5-HT₂ receptor affinity. nih.gov

Further research into aplysinopsin derivatives, which contain a related imidazolidin-4-one ring, has shown that the scaffold is highly versatile for achieving selectivity between 5-HT receptor subtypes. nih.gov Key factors controlling selectivity for the 5-HT₂C versus the 5-HT₂A receptor were found to be the alkylation pattern on the imidazolidinone ring and the type of halogen substituents on the indole ring. For instance, the compound (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one demonstrated an exceptionally high selectivity (over 2100-fold) for the 5-HT₂C receptor. nih.gov

| Compound | Indole Substitution | Imidazolidinone Substitution | 5-HT₂ Ki (nM) | D₂ Ki (nM) | α₁ Ki (nM) |

|---|---|---|---|---|---|

| Analogue 1 | 6-Cl, 1-Ph | Unsubstituted | 0.56 | 510 | 40 |

| Analogue 2 | 6-Cl, 1-(4-F-Ph) | Unsubstituted | 0.40 | 320 | 17 |

| Analogue 3 (Lu 26-042) | 6-Cl, 1-(4-F-Ph) | 3-(2-propyl) | 0.56 | 290 | 72 |

| Analogue 4 | 6-CH₃, 1-Ph | Unsubstituted | 0.62 | >10000 | 120 |

Toll-Like Receptor (TLR) Agonism

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes nih.gov. The activation of TLRs initiates an immune response, making TLR agonists valuable as vaccine adjuvants and for immunotherapy in cancer and infectious diseases nih.gov. Small heterocyclic molecules, particularly those containing an imidazole (B134444) ring, have been a significant focus of TLR agonist research.

Prominent among these are the imidazoquinoline derivatives, such as Imiquimod and Resiquimod nih.gov. Imiquimod is a TLR7 agonist, while Resiquimod is a more potent dual agonist of TLR7 and TLR8 nih.gov. Structure-activity relationship (SAR) studies on imidazoquinoline-based compounds have revealed key structural features for potent TLR agonism. For instance, in C2-alkyl substituted imidazoquinolines, a C2-n-butyl analogue showed maximum TLR7 activity nih.gov. Furthermore, modifications at the N-1 position with moieties like 2-hydroxypropyl groups have yielded potent dual TLR7/8 agonists nih.gov. The conformation of the dimeric receptor complex is highly sensitive to steric changes in the ligand, as demonstrated by studies where simple isomeric substitutions to a C2-butyl group on an imidazoquinoline agonist converted it into a mixed TLR7/8 competitive antagonist nih.gov.

While the broader class of imidazole-containing heterocycles has been extensively studied for TLR agonism, research specifically detailing the activity of 1-(4-Aminophenyl)imidazolidin-2-one derivatives as TLR agonists is not prominent in the scientific literature. The existing body of research focuses primarily on scaffolds like imidazoquinolines and 8-oxoadenine derivatives for TLR7 and TLR8 agonism nih.govnih.gov. Therefore, a direct SAR for this compound derivatives in the context of TLR agonism cannot be established from the available data.

Opioid Receptor Interactions in Imidazolidin-2-one Peptidomimetics

Opioid receptors (μ, δ, and κ) are primary targets for the development of analgesics mdpi.com. Peptidomimetics, which are compounds that mimic the structure and function of peptides, are a key strategy in developing opioid receptor ligands with improved metabolic stability and bioavailability compared to natural opioid peptides nih.gov. The design of these mimetics often involves incorporating rigid heterocyclic scaffolds to constrain the molecule into a bioactive conformation that facilitates receptor binding nih.govnih.gov.

The structure-activity relationship of opioid peptides and their mimetics is highly dependent on subtle structural modifications nih.gov. For instance, the N-terminal tyrosine residue is crucial for the activity of most opioid peptides, and modifications to this part of the molecule can significantly impact receptor affinity and selectivity nih.gov. The introduction of constrained structural elements, such as in diazacyclic peptidomimetics, has been explored to create ligands with mixed μ, κ, and δ opioid receptor interactions mdpi.com. These constrained compounds aim to mimic the biological efficacy of peptides while offering increased stability mdpi.com.

While various heterocyclic systems are employed in the design of peptidomimetics, specific studies on imidazolidin-2-one peptidomimetics derived from this compound and their interaction with opioid receptors are not extensively detailed in the available research. The development of opioid peptidomimetics has largely focused on modifications of endogenous opioid peptides like enkephalins and endomorphins, often involving cyclization or the incorporation of unnatural amino acids to enhance their pharmacological properties nih.govencyclopedia.pubmdpi.com. A unified theory on the structure-activity relationship of opioids suggests the importance of a heterocyclic ring occupying a similar spatial plane to the piperidine ring of morphine, relative to the aromatic ring nih.gov. Although the imidazolidin-2-one ring is a heterocyclic structure, its specific application in peptidomimetics targeting opioid receptors, particularly based on the this compound scaffold, requires further investigation to establish a clear SAR.

Antimicrobial Efficacy and Structural Determinants of Imidazolidinone Derivatives

Antibacterial Activity

Imidazolidinone derivatives have been identified as a promising class of compounds with significant antibacterial properties. The core structure allows for substitutions at various positions, which heavily influences their spectrum of activity and potency against both Gram-positive and Gram-negative bacteria nih.govnih.gov.

A study involving a series of 5-imino-4-thioxo-2-imidazolidinone derivatives with various halogenated and alkylated aromatic substituents at the N1 and N3 positions demonstrated that these modifications lead to compounds with notable antibacterial activity nih.govnih.gov. The antimicrobial effect was found to be significantly related to the presence of the imidazolidinone moiety itself, though the nature of the substituents played a crucial role in modulating the potency nih.gov. For instance, the fusion of the imidazolidinone ring with other heterocyclic systems, such as in 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, resulted in one of the most active compounds in the series nih.govnih.gov.

Another study on 2-thioxo-4-imidazolidinone derivatives revealed that specific substitutions are key to their antibacterial efficacy ekb.eg. Compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide showed activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 µg/mL ekb.egresearchgate.net. The presence of a 4-chlorophenyl group appeared to be beneficial for activity, while other substitutions led to reduced or no activity against the tested strains ekb.eg.

The oxazolidinones, a related class of heterocyclic antibiotics to which linezolid belongs, exert their effect by inhibiting bacterial protein synthesis at the 50S ribosomal unit mdpi.com. The structural features essential for the activity of oxazolidinones include a five-membered 2-oxazolidone ring with a C5 substituent in the S stereo configuration and a phenyl ring attached to the nitrogen at the third position mdpi.com. This provides a basis for understanding the potential mechanism and key structural requirements for related imidazolidinone compounds.

The table below summarizes the antibacterial activity of selected imidazolidinone derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Staphylococcus aureus | 12.5 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Staphylococcus epidermidis | 25 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Bacillis subtilis | 25 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Neisseria gonorrhoeae | 12.5 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Esherichia coli | 25 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Klebsiella pneumoniae | 50 | nih.govnih.gov |

| 3f | 5-imino-4-thioxoimidazolidin-2-one | Staphylococcus aureus | 25 | nih.govnih.gov |

| 3f | 5-imino-4-thioxoimidazolidin-2-one | Neisseria gonorrhoeae | 25 | nih.govnih.gov |

| 5b | 2-thioxo-4-imidazolidinone | Staphylococcus aureus | 25 | ekb.egresearchgate.net |

| 5b | 2-thioxo-4-imidazolidinone | Pseudomonas aeruginosa | 25 | ekb.egresearchgate.net |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Derivatives of the imidazolidinone scaffold have also demonstrated significant potential as antifungal agents. The structural modifications that influence antibacterial activity are also critical for determining the antifungal efficacy and spectrum.

In the study of 5-imino-4-thioxo-2-imidazolidinone derivatives, several compounds showed significant activity against fungal strains such as Aspergillus fumigatus, Aspergillus clavatus, and Geotricum candidum nih.govnih.gov. The compound 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) , which was highly active against bacteria, also displayed potent antifungal properties with MIC values of 12.5 µg/mL against Aspergillus fumigatus and 25 µg/mL against Geotricum candidum nih.govnih.gov. Another derivative, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) , also showed good antifungal activity nih.govnih.gov. These findings suggest that the core imidazolidinone structure is a key contributor to the observed antifungal effects nih.gov.

Research on 2-thioxo-4-imidazolidinone derivatives has further elaborated on the structure-activity relationships for antifungal activity ekb.egresearchgate.net. Several compounds in this series exhibited activity against Candida albicans and Aspergillus niger ekb.egresearchgate.net. Specifically, compounds with a benzamide moiety and various substitutions on a phenylamino-2-oxoethyl side chain showed promising results. For example, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b) was active against both Candida albicans and Aspergillus niger with an MIC of 25 µg/mL ekb.eg. The presence of electron-withdrawing groups like chloro and bromo on the phenyl ring seemed to be favorable for activity against Candida albicans ekb.eg. In contrast, almost all tested compounds in this series showed some level of activity against Aspergillus niger, indicating a broader susceptibility of this fungus to these derivatives ekb.eg.

The table below presents the antifungal activity of selected imidazolidinone derivatives.

| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Aspergillus fumigatus | 12.5 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Aspergillus clavatus | 50 | nih.govnih.gov |

| 11c | Imidazo[4,5-b]quinoxalin-2(3H)-one | Geotricum candidum | 25 | nih.govnih.gov |

| 3f | 5-imino-4-thioxoimidazolidin-2-one | Aspergillus fumigatus | 25 | nih.govnih.gov |

| 3f | 5-imino-4-thioxoimidazolidin-2-one | Geotricum candidum | 25 | nih.govnih.gov |

| 5a | 2-thioxo-4-imidazolidinone | Candida albicans | 75 | ekb.eg |

| 5a | 2-thioxo-4-imidazolidinone | Aspergillus niger | 75 | ekb.eg |

| 5b | 2-thioxo-4-imidazolidinone | Candida albicans | 25 | ekb.eg |

| 5b | 2-thioxo-4-imidazolidinone | Aspergillus niger | 25 | ekb.eg |

| 5c | 2-thioxo-4-imidazolidinone | Candida albicans | 75 | ekb.eg |

| 5c | 2-thioxo-4-imidazolidinone | Aspergillus niger | 75 | ekb.eg |

| 5e | 2-thioxo-4-imidazolidinone | Candida albicans | 100 | ekb.eg |

| 5e | 2-thioxo-4-imidazolidinone | Aspergillus niger | 100 | ekb.eg |

MIC: Minimum Inhibitory Concentration

Antimalarial Activity of Imidazolidinone Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents mdpi.comnih.gov. Imidazolidinone derivatives, particularly imidazolidine-2,4-diones, have been investigated as a promising scaffold for the development of new antimalarial drugs mdpi.comnih.govnih.gov.

One area of research has focused on bioinspired imidazolidinedione derivatives where the core is linked via an alkylene chain and a piperazine component to a bicyclic system mdpi.comnih.gov. These compounds were tested against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. The results indicated that the antiplasmodial effects were more pronounced against the resistant W2 strain, with IC₅₀ values ranging from 4.98 to 11.95 µM mdpi.comnih.gov. This suggests that these derivatives may have a different mechanism of action compared to chloroquine.

Another series of studies has explored 2-guanidinoimidazolidinedione derivatives for their prophylactic and radical cure potential nih.gov. Acid-stable carboxamide derivatives of this scaffold showed moderate to good causal prophylactic activity in mice infected with Plasmodium yoelii sporozoites nih.gov. Further testing in Rhesus monkeys infected with Plasmodium cynomolgi sporozoites demonstrated that these compounds could delay patency and, in some cases, achieve a radical cure nih.gov. It was also suggested that these carboxamides might act as prodrugs, being metabolized to active s-triazine derivatives nih.gov.

A separate investigation into N-alkyl and N-alkoxy-imidazolidinediones found that these compounds were generally metabolically stable but showed weak in vitro activity against P. falciparum nih.gov. However, representative compounds demonstrated good causal prophylactic activity in Rhesus monkeys, significantly delaying patency compared to untreated controls nih.gov.

The table below summarizes the antimalarial activity of representative imidazolidinone derivatives.

| Compound Class | Parasite Strain | Activity Type | Key Findings | Reference |

| Bioinspired Imidazolidinediones | P. falciparum (W2, resistant) | Antiplasmodial | IC₅₀: 4.98–11.95 µM | mdpi.comnih.gov |

| Bioinspired Imidazolidinediones | P. falciparum (D10, sensitive) | Antiplasmodial | IC₅₀: 12.75–19.85 µM | mdpi.comnih.gov |

| 2-Guanidinoimidazolidinediones | P. yoelii | Causal Prophylactic (mice) | Moderate to good activity | nih.gov |

| 2-Guanidinoimidazolidinediones | P. cynomolgi | Causal Prophylactic (monkeys) | Delayed patency by 13-40 days | nih.gov |

| 2-Guanidinoimidazolidinediones | P. cynomolgi | Radical Cure (monkeys) | Two out of four compounds showed a cure | nih.gov |

| N-alkoxy-imidazolidinedione (9c) | P. cynomolgi | Causal Prophylactic (monkeys) | Delayed patency by 54-86 days | nih.gov |

Advanced Applications of 1 4 Aminophenyl Imidazolidin 2 One Scaffolds in Chemical Biology and Materials Science

Imidazolidin-2-ones as Key Synthetic Intermediates for Complex Molecular Architectures

The imidazolidin-2-one ring is a robust and versatile platform for the construction of more complex molecular structures. Substituted imidazolidin-2-ones are recognized as crucial synthetic intermediates that can be converted into a diverse array of intricate molecules. mdpi.com Their utility stems from the chemical stability of the cyclic urea (B33335) core and the ability to introduce various substituents at the nitrogen atoms.

One of the key applications of this scaffold is as a precursor to vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. nih.gov The synthesis of imidazolidin-2-ones can be achieved through several methods, including the carbonylation of substituted diamines, which, despite being a common approach, highlights their role as protected forms of 1,2-diamines. nih.gov Modern synthetic protocols focus on developing more sustainable and efficient catalytic strategies to access these heterocycles, such as the direct incorporation of a carbonyl group into 1,2-diamines or the diamination of olefins. mdpi.com For instance, a pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, demonstrating an efficient pathway to these intermediates. mdpi.com The presence of a functional handle, such as the aminophenyl group in 1-(4-aminophenyl)imidazolidin-2-one, provides a reactive site for further elaboration, allowing it to be integrated into larger, more complex molecular architectures for various applications.

Chiral Auxiliaries in Asymmetric Synthesis Involving Imidazolidinone Scaffolds

Chiral imidazolidin-2-ones have emerged as highly effective chiral auxiliaries in asymmetric synthesis, a field dedicated to the selective synthesis of a specific enantiomer of a molecule. journals.co.zaingentaconnect.com These scaffolds guide the stereochemical outcome of a reaction, and are then typically removed. Imidazolidin-2-ones offer distinct advantages over other widely used auxiliaries, such as oxazolidinones. ingentaconnect.comresearchgate.net

Key advantages include:

Higher Crystallinity: This property facilitates the purification of diastereomeric intermediates by crystallization. journals.co.zaresearchgate.net

Greater Stability: The imidazolidin-2-one ring is more resistant to nucleophilic ring-opening reactions compared to chiral oxazolidinones. journals.co.zaingentaconnect.comresearchgate.net

N-Bifunctionality: The presence of two nitrogen atoms allows for the construction of C2-symmetric auxiliaries. journals.co.zaresearchgate.net

These auxiliaries have been successfully employed in a variety of asymmetric carbon-carbon bond-forming reactions, demonstrating high levels of stereocontrol. ingentaconnect.comthieme-connect.com The development of such auxiliaries that react with high diastereoselectivity has been a significant achievement in organic synthesis. ingentaconnect.com

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| Alkylation Reactions | Asymmetric alkylation of enolates derived from N-acylated imidazolidinones. | Provides access to chiral carboxylic acid derivatives, α-hydroxy acids, and α-amino acids. | ingentaconnect.com |

| Aldol Reactions | Diastereoselective addition of enolates to aldehydes. | A powerful method for constructing chiral β-hydroxy carbonyl compounds. A polystyrene-supported chiral hydantoin (B18101) proved effective for these reactions. | ingentaconnect.comresearchgate.net |

| Michael Addition | Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. | Creates stereocenters at the α and β positions of the carbonyl compound. | ingentaconnect.com |

| Diels-Alder Reactions | Cycloaddition between a conjugated diene and a dienophile. | Controls the stereochemistry of newly formed chiral centers in the resulting cyclohexene (B86901) ring. | ingentaconnect.com |

Prodrug Design and Metabolic Stability Considerations for Imidazolidinone Derivatives

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility or rapid metabolism. nih.gov The imidazolidin-2-one scaffold can be incorporated into a parent drug molecule to improve its pharmacokinetic profile. The chemical stability and modifiable nature of the scaffold make it a suitable pro-moiety.

A key consideration in drug design is metabolic stability—the susceptibility of a compound to be broken down by metabolic enzymes. uzh.ch The design of prodrugs often involves masking a metabolically labile functional group. For example, the thiazolidine (B150603) prodrug approach has been used to protect aldehyde groups, which are prone to metabolic breakdown, thereby enhancing stability and prolonging the drug's action. mdpi.com In the case of this compound, the primary amino group on the phenyl ring presents a convenient attachment point for promoieties. molport.comscbt.com Amino acid conjugates have been successfully used to create water-soluble prodrugs of other complex molecules, demonstrating a viable strategy. nih.govnih.gov By attaching an amino acid or a peptide to the aminophenyl group, it is possible to enhance water solubility and potentially target specific transporters, like peptide transporters, to improve absorption. nih.gov The prodrug would then be designed to release the active parent drug in vivo through enzymatic or chemical cleavage. nih.gov

Role in Enzyme Inhibition and Protein Interaction Studies

The imidazolidin-2-one nucleus is a common structural motif in a plethora of biologically active compounds and approved drugs, including enzyme inhibitors. nih.govatamanchemicals.com This scaffold can act as a rigid framework to position key functional groups in a specific three-dimensional orientation, allowing for precise interactions with the binding sites of biological targets like enzymes and proteins.

The inhibition of protein-protein interactions (PPIs) is a significant challenge in drug discovery, as it requires targeting large and often flat protein surfaces. nih.govnih.gov Molecules designed to mimic secondary structures, such as the α-helix, are a major focus of research for developing PPI inhibitors. nih.gov The imidazolidin-2-one scaffold can be used as a core element in such "proteomimetic" ligands. By decorating the scaffold with appropriate substituents, it is possible to create molecules that mimic the key binding residues of a protein, thereby disrupting the interaction. The development of small molecules that can effectively and selectively target PPIs is critical, given the central role these interactions play in virtually all biological processes. nih.gov

Emerging Applications in Advanced Materials Development

Beyond its biological applications, the imidazolidin-2-one scaffold is finding use in the development of advanced materials. The compound 2-imidazolidinone itself is utilized as a reactant in the synthesis of novel materials. atamanchemicals.com One notable application is in the creation of chiral microporous materials from achiral precursors. atamanchemicals.com This suggests that the structural features of the imidazolidinone ring can be used to impart chirality and ordered porosity at a macroscopic level, which is highly desirable for applications in catalysis, separations, and sensing.

Furthermore, 2-imidazolidinone serves as a chemical building block and a formaldehyde (B43269) scavenger, with applications in the textile, construction, and coatings industries. atamanchemicals.com Its ability to react and crosslink makes it a useful component in polymer chemistry. The bifunctional nature of derivatives like this compound, possessing a reactive amine and the stable heterocyclic core, allows for its incorporation into polymer backbones or as a pendant group. This could lead to the development of new polymers with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or unique optical properties, opening up new avenues for advanced materials.

Future Research Directions and Unexplored Avenues for 1 4 Aminophenyl Imidazolidin 2 One Research

Development of Novel and Sustainable Synthetic Methodologies for Imidazolidinone Synthesis

The development of efficient and environmentally benign methods for constructing the imidazolidinone core is a primary focus of future research. Traditional methods often rely on harsh reaction conditions or toxic reagents. acs.org Modern synthetic chemistry is moving towards more sustainable practices, a trend that is clearly reflected in the pursuit of new routes to imidazolidinones.

Key strategies that are being explored include:

Catalytic Approaches: The use of catalysts, including metals and organocatalysts, is at the forefront of modern synthetic methodology. mdpi.comacs.org Palladium-catalyzed reactions, for instance, have shown promise in the sequential hydroamination of enynes to form imidazolidinones. organic-chemistry.org Similarly, copper-mediated strategies are being investigated for the diamination of N-allylic ureas. mdpi.com The development of novel catalyst systems, particularly those based on abundant and non-toxic metals, is a significant area for future work.

Green Chemistry Principles: Researchers are increasingly focused on methods that align with the principles of green chemistry. This includes the use of safer solvents, reducing the number of synthetic steps, and improving atom economy. mdpi.com For example, pseudo-multicomponent one-pot protocols are being developed to synthesize 1,3-disubstituted imidazolidin-2-ones with yields ranging from 55% to 81%. mdpi.comresearchgate.net

Alternative Carbonyl Sources: The direct incorporation of a carbonyl group into a 1,2-diamine is a common method for imidazolidinone synthesis. mdpi.com Future research will likely explore alternative and greener carbonylating agents to replace hazardous compounds like phosgene (B1210022). The use of carbon dioxide (CO2) as a C1 source is a particularly attractive and sustainable option. mdpi.comacs.org

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can offer significant advantages in terms of efficiency, safety, and scalability for the production of imidazolidinone libraries.

A recent development in this area is the organo-catalyzed synthesis of imidazolidin-2-ones from propargylic ureas. acs.orgnih.gov This method utilizes the phosphazene base BEMP and offers excellent chemo- and regioselectivities under ambient conditions with remarkably short reaction times. acs.orgnih.gov

Deeper Elucidation of Structure-Activity-Mechanism Relationships for 1-(4-Aminophenyl)imidazolidin-2-one Analogues

A thorough understanding of how the chemical structure of this compound and its analogues relates to their biological activity and mechanism of action is crucial for the rational design of new therapeutic agents. Future research in this area will involve a multi-pronged approach.

Systematic structural modifications of the this compound scaffold will be essential. This includes altering substituents on the phenyl ring, the imidazolidinone core, and the amino group. The resulting analogues will then be screened against a variety of biological targets to identify key structural features that govern potency and selectivity. nih.govnih.gov For example, studies on other heterocyclic compounds have shown that even minor changes, such as the position of a substituent, can significantly impact biological activity. nih.gov

Investigating the mechanism of action at a molecular level is another critical aspect. This can involve techniques such as X-ray crystallography to determine the binding mode of active compounds to their target proteins. nih.gov Understanding these interactions provides invaluable insights for designing more effective and specific inhibitors. For instance, in the development of BACE1 inhibitors, a key feature of the design was a cyclic amine motif crafted to interact with specific pockets of the enzyme. nih.gov

Furthermore, studying the hydrolysis and stability of these compounds under physiological conditions is important. Research on the hydrolysis of related iminohydantoins has provided insights into the breakdown of the tetrahedral intermediate, which is also formed during the cyclization of hydantoic acid amides. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

While imidazolidinone derivatives have been investigated for a range of biological activities, there remains a vast and underexplored landscape of potential therapeutic applications for this compound and its analogues.

Future research should focus on screening these compounds against a diverse array of biological targets implicated in various diseases. The imidazolidinone scaffold has already shown promise in several areas:

Anticancer Activity: Derivatives of imidazolidinone have been evaluated for their potential as anticancer agents. nih.govnih.govnih.gov Some have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS). nih.gov

Antimicrobial and Antifungal Activity: The search for new antimicrobial and antifungal agents is a global health priority. Imidazolidinone derivatives have demonstrated activity against various bacterial and fungal strains. nih.govresearchgate.net

Antiviral Activity: Certain imidazolidinone derivatives have been identified as having potent antiviral activity against a range of viruses. nih.gov

Enzyme Inhibition: The imidazolidinone scaffold can be a valuable starting point for the design of enzyme inhibitors. For example, they have been investigated as inhibitors of MALT1, a promising therapeutic target for certain types of lymphoma. nih.gov

The exploration of new biological targets could lead to the discovery of first-in-class drugs for a variety of conditions. High-throughput screening campaigns and computational methods can be employed to identify novel protein targets for which this compound analogues may have high affinity and selectivity. researchgate.net

Advanced Computational Modeling and Rational Design for Imidazolidinone Research

Computational modeling and rational drug design are indispensable tools in modern medicinal chemistry. nih.gov These approaches can significantly accelerate the discovery and optimization of new drug candidates by providing insights into structure-activity relationships and predicting the properties of novel compounds.

Future research on this compound will undoubtedly leverage these computational tools in several ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of imidazolidinone analogues with their biological activity. jchemlett.commdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how imidazolidinone derivatives bind to their biological targets at the atomic level. jchemlett.com This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. For example, density functional theory (DFT) calculations have been used to elucidate the reaction mechanism of 4-imidazolidinone synthesis. gifu-pu.ac.jp

Pharmacophore Modeling: This approach identifies the key three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models can be used to search virtual libraries for new compounds with the desired activity profile.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new imidazolidinone derivatives. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for the design and development of novel imidazolidinone-based therapeutic agents. nih.gov

Integration with Nanotechnology and Catalyst Development for Imidazolidinone Synthesis

The convergence of nanotechnology and catalyst development offers exciting new possibilities for the synthesis and application of imidazolidinones. Nanomaterials can serve as highly effective catalyst supports, enhancing the activity, stability, and recyclability of catalysts used in imidazolidinone synthesis. nih.gov

Future research directions in this area include:

Nanoparticle-Based Catalysts: The use of metal nanoparticles (e.g., palladium, copper, gold, silver) as catalysts for key synthetic steps in imidazolidinone synthesis is a promising area. mdpi.comorganic-chemistry.orgnih.gov The high surface-area-to-volume ratio of nanoparticles can lead to significantly enhanced catalytic efficiency.

Magnetic Nanoparticles for Catalyst Recovery: Immobilizing catalysts on magnetic nanoparticles allows for their easy separation from the reaction mixture using an external magnetic field. This simplifies product purification and enables the reuse of the catalyst, making the process more cost-effective and sustainable.

Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts is a major goal in sustainable chemistry. nih.gov Cerium(IV) oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046). acs.orgnih.gov This approach avoids the need for additional CO2 and allows for operation at lower pressures. acs.orgnih.gov

Nanocarriers for Drug Delivery: Imidazolidinone-based drugs could be encapsulated within or conjugated to nanocarriers to improve their solubility, stability, and targeted delivery to specific tissues or cells. This can enhance therapeutic efficacy while minimizing side effects. nih.gov

The integration of nanotechnology with imidazolidinone research is still in its early stages, but it holds immense potential to revolutionize both the synthesis and the therapeutic application of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Aminophenyl)imidazolidin-2-one, and how is purity validated?

- Methodology : Cyclocondensation of 4-aminophenyl isocyanate with ethylenediamine derivatives under reflux in aprotic solvents (e.g., THF or DMF) is a common approach. Post-synthesis, purity is confirmed via elemental analysis (C, H, N), while structural validation employs IR spectroscopy (amide C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (characteristic imidazolidinone ring protons at δ 3.2–4.1 ppm and aromatic protons at δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : IR spectroscopy identifies key functional groups (e.g., amine N-H stretches ~3300 cm⁻¹). NMR (¹H and ¹³C) resolves regiochemistry and confirms the absence of regioisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. How are common synthetic by-products or impurities identified and controlled?

- Methodology : By-products like unreacted 4-aminophenyl precursors or ring-opened intermediates are detected via thin-layer chromatography (TLC) or HPLC. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities. Mass spectrometry aids in identifying trace contaminants .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-aminophenyl group influence molecular conformation?

- Methodology : X-ray crystallography reveals non-planar geometries due to steric clashes between the aromatic ring and imidazolidinone oxygen. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsion angles and electronic interactions, showing how electron-donating amino groups stabilize specific conformers .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., SARS-CoV-2 Mpro or kinases). Pharmacophore modeling identifies critical interaction motifs, while MD simulations (AMBER/CHARMM) assess binding stability. QSAR models correlate substituent effects with activity .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology : Cross-validate assays (e.g., MTT vs. ATP-based viability tests) to rule out false positives. Control for solvent effects (DMSO tolerance <0.1%) and batch-to-batch purity variations. Meta-analyses of IC₅₀ values and pharmacokinetic parameters (e.g., logP, plasma stability) clarify structure-activity relationships .

Q. What solid-phase synthesis strategies improve yield and scalability?

- Methodology : Merrifield resin-bound intermediates enable stepwise assembly, reducing purification steps. Optimize coupling reagents (HATU/DIPEA) and cleavage conditions (TFA/H₂O) to minimize side reactions. Monitor resin loading via FTIR (disappearance of Cl⁻ peaks) .

Q. How do structural modifications alter pharmacokinetic properties in vivo?

Retrosynthesis Analysis